molecular formula C15H19N3OS B1326639 4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 861452-32-6

4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1326639
CAS No.: 861452-32-6
M. Wt: 289.4 g/mol
InChI Key: UDQYETXTCVTUKW-UHFFFAOYSA-N
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Description

4-Allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a high-purity chemical compound with the molecular formula C15H19N3OS and a molecular weight of 289.40 g/mol [ ]. This reagent is a member of the 1,2,4-triazolethione family, a class of sulfur- and nitrogen-containing heterocycles that have attracted significant interest in medicinal and agricultural chemistry due to their wide range of potential biological activities [ ]. The 1,2,4-triazolethione scaffold is recognized as a privileged structure in drug discovery. Research into analogous compounds has demonstrated that this core moiety can be leveraged for various applications, including serving as a building block for developing antiviral agents against pathogens like HIV and hepatitis C, as well as anticancer and antimicrobial candidates [ ]. The mechanism of action for such activities often involves interaction with enzymatic targets; for instance, some triazolethione derivatives act as non-nucleoside inhibitors of viral reverse transcriptase, while others may interfere with the biosynthesis of essential cellular components in fungi and bacteria [ ]. The presence of the allyl and phenoxyethyl substituents in this specific molecule can be utilized to explore structure-activity relationships and fine-tune properties like lipophilicity and metabolic stability [ ]. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals [ ]. It is recommended to store the compound sealed in a dry environment at cool temperatures (2-8°C) to ensure long-term stability [ ]. Please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

3-[1-(2,4-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-5-8-18-14(16-17-15(18)20)12(4)19-13-7-6-10(2)9-11(13)3/h5-7,9,12H,1,8H2,2-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQYETXTCVTUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C2=NNC(=S)N2CC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol involves several steps. One common method includes the reaction of 2,4-dimethylphenol with 1-bromo-2-chloroethane to form 2,4-dimethylphenoxyethyl chloride . This intermediate is then reacted with 4-allyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl group, using reagents like or .

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

Antifungal Activity:
Triazole derivatives are well-known for their antifungal properties. This compound has been shown to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis in fungal cell membranes. Studies indicate that it exhibits significant antifungal activity against various strains, including Candida albicans and Aspergillus species .

Antibacterial Properties:
Research has demonstrated that this compound possesses notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans8

Molecular docking studies have suggested strong binding affinities to bacterial enzyme targets, supporting its potential as an antibiotic agent .

Anticancer Potential:
The compound's ability to inhibit specific enzymes suggests potential applications in cancer therapy. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways.

Agricultural Applications

Fungicides:
Due to its antifungal properties, this compound can be explored as a fungicide in agricultural practices. Its mechanism of action—targeting fungal cytochrome P450 enzymes—makes it a candidate for developing new agrochemicals that are effective against resistant fungal strains .

Plant Growth Regulators:
Research indicates that triazole derivatives can also act as plant growth regulators. This compound might influence plant growth by modulating hormonal pathways or enhancing stress resistance in crops.

Material Science Applications

Catalyst Development:
In material science, 4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol serves as a building block for synthesizing complex molecules and catalysts. Its unique thiol group allows it to participate in various chemical reactions, facilitating the development of new materials with tailored properties.

Polymer Chemistry:
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its reactivity allows for the development of advanced materials with applications ranging from coatings to biomedical devices .

Case Studies

  • Antifungal Efficacy Study:
    A study evaluated the antifungal efficacy of this compound against multiple fungal strains. Results showed a significant reduction in fungal growth at concentrations as low as 8 µg/mL, highlighting its potential as a therapeutic agent in treating fungal infections .
  • Antibacterial Activity Assessment:
    In vitro tests confirmed the antibacterial activity of the compound against Escherichia coli and Staphylococcus aureus, with MIC values indicating effectiveness comparable to established antibiotics. These findings support further investigation into its use as an alternative antibiotic .
  • Agricultural Application Trials:
    Field trials demonstrated that formulations containing this compound effectively reduced fungal diseases in crops while promoting healthy growth rates compared to untreated controls. This suggests its viability as a sustainable agricultural input.

Mechanism of Action

The mechanism by which 4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds, such as:

  • 4-allyl-5-[1-(3,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
  • 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

These compounds share similar structures but differ in the position of the methyl groups on the phenoxy ring. This difference can lead to variations in their chemical and biological properties, highlighting the uniqueness of This compound .

Biological Activity

4-Allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C₁₅H₁₉N₃OS
  • Molecular Weight : 289.40 g/mol
  • CAS Number : 861452-32-6
  • Physical Form : Solid
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in anticancer, antimicrobial, and other therapeutic areas.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. The compound has been shown to induce cytotoxic effects against several cancer cell lines:

Cell Line IC50 Value (μM)
Human melanoma (IGR39)6.2
Triple-negative breast cancer (MDA-MB-231)27.3
Pancreatic carcinoma (Panc-1)Not specified

These results indicate that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific metabolic pathways critical for cancer cell survival and proliferation. The compound may affect the expression of genes involved in apoptosis and cell cycle regulation .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various bacterial and fungal strains. The exact mechanisms remain under investigation but are thought to involve interference with cell wall synthesis and metabolic pathways essential for microbial survival .

Case Studies

Several case studies have reported on the efficacy of triazole derivatives in clinical settings:

  • Study on Anticancer Efficacy : A study involving a series of synthesized triazole derivatives demonstrated that compounds similar to this compound exhibited enhanced cytotoxicity against melanoma and breast cancer cells compared to standard treatments .
  • Antimicrobial Testing : In vitro testing revealed that this compound inhibited the growth of common pathogens such as Staphylococcus aureus and Candida albicans at concentrations lower than those required for traditional antibiotics .

Q & A

Q. Advanced Analytical Techniques

  • ¹H-NMR/LC-MS : Confirm substituent positions and purity. For example, the SH proton in 4-allyl derivatives appears at δ ~13.7 ppm in DMSO-d₆ .
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .
  • IR spectroscopy : Identify C=S (1,353 cm⁻¹) and C=N (1,554 cm⁻¹) stretches .
  • X-ray crystallography : Resolve conformational ambiguities using SHELX programs for refinement .

What in vitro methods are used to evaluate antiradical activity?

Q. Biological Screening Protocols

  • DPPH assay : Measure free radical scavenging at λmax = 517 nm. Activity is concentration-dependent; e.g., 88.89% scavenging at 1×10⁻³ M, dropping to 53.78% at 1×10⁻⁴ M .
  • Structure-activity relationships (SAR) : Substituents like thiophen-2-ylmethyl enhance activity, while fluorobenzylidene groups reduce efficacy .
  • Controls : Include ascorbic acid or Trolox as positive controls to benchmark activity .

How do researchers resolve contradictions in biological activity data?

Q. Data Analysis Strategies

  • Dose-response curves : Establish IC₅₀ values for cytotoxicity (e.g., IC₅₀ = 12–18 µM against MCF-7 cells) to compare with reference drugs like doxorubicin .
  • Replicate experiments : Ensure consistency across multiple batches (≥3 replicates) .
  • Molecular docking : Validate target interactions (e.g., EGFR binding for antitumor activity) to explain mechanistic discrepancies .

What strategies optimize alkylation efficiency during synthesis?

Q. Advanced Synthetic Chemistry

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution .
  • Catalysis : Employ phase-transfer catalysts (e.g., TBAB) to accelerate reactions .
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates pure alkylated derivatives .

How is molecular docking applied to study this compound’s mechanism?

Q. Computational Methodology

  • Target selection : Focus on receptors like EGFR, validated in cancer cell cytotoxicity studies .
  • Software : Use AutoDock Vina or Schrödinger Suite for binding affinity calculations .
  • Validation : Compare docking poses with crystallographic data (PDB IDs) to ensure accuracy .
  • ADME analysis : Predict pharmacokinetics (e.g., LogP, bioavailability) using SwissADME .

What substituent modifications enhance antimicrobial activity?

Q. SAR Insights

  • Electron-withdrawing groups : Chloro or bromo substituents at the phenyl ring improve antifungal activity (MIC = 8–16 µg/mL) .
  • Methoxy groups : 2,4-Dimethoxy substitutions enhance membrane penetration .
  • Allyl vs. alkyl chains : Allyl groups increase lipophilicity, improving biofilm disruption .

How are cytotoxicity assays designed for antitumor evaluation?

Q. Experimental Design

  • Cell lines : Use MCF-7 (breast), Huh-7 (liver), and A-549 (lung) cancer cells .
  • MTT assay : Measure mitochondrial activity after 48–72 hr exposure .
  • Controls : Include untreated cells and reference drugs (e.g., doxorubicin) .
  • Data interpretation : IC₅₀ values <20 µM indicate high potential for further study .

What challenges arise in ensuring synthetic purity?

Q. Quality Control

  • Byproducts : Hydrazine intermediates may form undesired cyclized products; monitor via TLC .
  • Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .
  • HPLC : Achieve ≥95% purity with C18 columns (acetonitrile/water mobile phase) .

How can data reproducibility be ensured across studies?

Q. Best Practices

  • Detailed protocols : Publish reaction conditions (solvent, temperature, catalyst) and characterization data .
  • Open-source tools : Use SHELX for crystallography to standardize refinements .
  • Collaborative validation : Cross-laboratory replication of biological assays (e.g., DPPH, cytotoxicity) .

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